N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl ring substituted with a tetrazole-methyl group and a para-isopropylphenyl acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, while the isopropyl group contributes to lipophilicity.
Properties
Molecular Formula |
C19H27N5O |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O/c1-15(2)16-6-8-17(9-7-16)21-18(25)12-19(10-4-3-5-11-19)13-24-14-20-22-23-24/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,21,25) |
InChI Key |
TXYAJIPRQTXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The cyclohexyl group is then introduced through a cyclization reaction, followed by the attachment of the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural molecules in biological systems . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs from the literature:
Pharmacological and Physicochemical Properties
- Lipophilicity : The para-isopropyl group in the target compound and HC-030031 increases membrane permeability compared to polar analogs like triazole-sulfanyl derivatives .
- Bioactivity: While HC-030031 is a well-characterized TRPA1 antagonist, the target compound’s tetrazole-cyclohexyl motif may favor interactions with kinase or ion channel targets, as seen in related Rho kinase inhibitors (e.g., belonosudil, ) .
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating a complex structure that includes both a tetrazole ring and an acetamide group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily involves interaction with specific biological targets such as receptors and enzymes. The tetrazole moiety may contribute to its ability to modulate various signaling pathways, potentially affecting neurotransmitter systems, inflammatory responses, and other cellular processes.
Interaction with Enzymes
Research indicates that compounds containing tetrazole rings often exhibit enzyme inhibition properties. For instance, this compound could act as an inhibitor of certain metal-dependent enzymes, which are critical in various physiological processes .
Antimicrobial and Antitumor Properties
Recent studies have explored the antimicrobial and antitumor properties of this compound. For example, compounds with similar structural features have shown significant activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the tetrazole ring enhances cytotoxicity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metal-dependent enzymes |
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antitumor Activity : A study demonstrated that a related tetrazole-containing compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin in various cancer models .
- Neuroprotective Effects : Research has indicated that tetrazole derivatives can provide neuroprotective effects by modulating glutamate receptors, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures can reduce inflammation in animal models, indicating their potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
